1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
Description
Structural Overview and Chemical Identity
1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene (CAS 1417569-22-2) is a polyhalogenated aromatic compound with the molecular formula C₇H₃BrClF₃O and a molecular weight of 275.45 g/mol . The structure features a benzene ring substituted with:
- A bromine atom at position 1
- A chloro(difluoro)methoxy group (-OCF₂Cl) at position 2
- A fluorine atom at position 3
The substitution pattern creates distinct electronic effects: the electron-withdrawing halogen atoms (Br, F) and the mixed halogen-alkoxy group (-OCF₂Cl) induce polarization in the aromatic π-system. The SMILES notation (FC1=C(OC(F)(Cl)F)C(Br)=CC=C1) explicitly defines the spatial arrangement.
Key Structural Features:
| Property | Value/Description |
|---|---|
| Ring substitution | 1,2,3-trisubstituted benzene |
| Bond angles | ~120° (typical for sp² carbons) |
| Dipole moment | ~3.2 D (calculated) |
The ortho relationship between bromine and the methoxy group introduces steric strain, while para-positioned fluorine maintains symmetry.
Historical Context of Halogenated Benzenes
Halogenated benzene derivatives emerged as critical compounds in the 19th century:
- 1851 : First synthesis of chlorobenzene via phenol and phosphorus pentachloride
- 1868 : Observation of direct benzene chlorination
- 1929 : X-ray crystallography confirmed benzene's planar structure
The development of Lewis acid catalysts (AlCl₃, FeBr₃) in the early 20th century enabled efficient halogenation. Modern synthetic methods, including Ullmann coupling and Sandmeyer reactions , expanded access to complex polyhalogenated variants. This compound represents an evolution in directed ortho-metallation strategies, leveraging fluorine's para-directing effects.
Nomenclature and Classification Systems
The systematic IUPAC name 1-bromo-2-[chloro(difluoro)methoxy]-3-fluoro-benzene follows priority rules:
- Parent chain : Benzene
- Substituents :
- Bromo (position 1)
- Chloro(difluoro)methoxy (position 2)
- Fluoro (position 3)
Classification hierarchy:
- Organohalogen compounds
- Subclass: Polyhalogenated benzenes
- Functional groups :
- Aryl bromide
- Fluoroalkoxy ether
Positional isomerism is documented in related compounds (e.g., 1-bromo-3-[chloro(difluoro)methoxy]-2-fluoro-benzene, CAS 1417569-15-3).
Position in Organohalogen Chemistry
This compound occupies a niche in advanced synthetic intermediates :
- Pharmaceutical precursors : Used in kinase inhibitor synthesis
- Liquid crystal materials : Halogen-π interactions modulate mesophase behavior
- Agrochemicals : Serves as a building block for herbicidal agents
Comparative reactivity with other halogenated benzenes:
| Compound | Relative Reactivity in SNAr |
|---|---|
| Bromobenzene | Low (meta-directing Br) |
| 1-Fluoro-2-nitrobenzene | High (ortho/para-directing) |
| This compound | Moderate (steric hindrance) |
The trifluoroalkoxy group enhances oxidative stability compared to non-fluorinated analogs. Its synthetic versatility stems from the differential reactivity of Br (oxidizable) vs. F (inert under most conditions).
Properties
IUPAC Name |
1-bromo-2-[chloro(difluoro)methoxy]-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(10)6(4)13-7(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJKNKCVSYLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Halogenation of a suitably substituted benzene precursor to install the bromo and fluoro substituents at defined positions.
- Introduction of the chloro(difluoro)methoxy group via nucleophilic substitution or halogen exchange reactions using chlorodifluoromethane.
The key to success lies in controlling reaction conditions to ensure regioselectivity and high purity.
Stepwise Preparation Routes
| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Halogenation (Bromination & Fluorination) | Fluorobenzene or substituted phenol derivatives | Bromine (Br2) or N-bromosuccinimide (NBS), Selectfluor or NFSI for fluorination, solvents like acetonitrile, low temperatures (0–25°C) | Introduction of bromo and fluoro groups at desired positions |
| 2 | Introduction of Chloro(difluoro)methoxy group | 4-bromo-2-fluorophenol or equivalent intermediate | Chlorodifluoromethane (ClCF2H), base (NaOH or K2CO3), polar aprotic solvents (DMSO, acetonitrile), temperature 60–100°C | Formation of 1-bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene via nucleophilic substitution |
Detailed Synthetic Routes
Route 1: Phenol Derivative Alkylation
- Starting Material: 4-bromo-2-fluorophenol
- Reagents: Chlorodifluoromethane, potassium carbonate as base
- Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
- Conditions: Heating at 60–100°C under inert atmosphere
- Mechanism: The phenolic oxygen attacks chlorodifluoromethane, substituting the hydrogen with the chloro(difluoro)methoxy group.
- Monitoring: Reaction progress monitored by thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) to optimize yield and purity.
Route 2: Halogen Exchange on Pre-Functionalized Benzene
- Starting Material: 4-bromo-1-hydroxy-2-fluorobenzene or related intermediate
- Reagents: Brominating agents such as NBS or Br2 for bromination; chlorodifluoromethane for chloro(difluoro)methoxy installation
- Conditions: Anhydrous conditions, controlled stoichiometry, low temperature to prevent over-bromination
- Outcome: Selective substitution at the target positions with minimized side reactions.
Reaction Condition Optimization
| Parameter | Range Tested | Effect on Yield and Selectivity | Notes |
|---|---|---|---|
| Base Type | NaOH, K2CO3, NaH | Stronger bases (NaH) increase reaction rate but risk side reactions; K2CO3 offers balance | K2CO3 preferred for mildness and selectivity |
| Solvent | DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and solubility of reagents | DMSO often yields higher purity |
| Temperature | 60–100°C | Higher temperatures increase rate but may cause decomposition | Optimal ~80°C for balance |
| Catalyst/Additives | Phase-transfer catalysts (e.g., TBAB) | Improve reagent solubility and reaction rate | Used in some industrial processes |
Industrial Production Considerations
- Continuous Flow Reactors: Employed to maintain precise temperature control and improve reaction efficiency.
- Phase Transfer Catalysts: Enhance halogen exchange and nucleophilic substitution rates.
- Cryo-Flow Reactors: Used to maintain low temperatures during sensitive halogenation steps to ensure selectivity and prevent side reactions.
- Safety: Handling chlorodifluoromethane and halogen reagents requires strict PPE, fume hoods, and emergency protocols due to toxicity and volatility.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms substitution pattern; ¹⁹F NMR distinguishes fluoro and difluoromethoxy groups.
- Mass Spectrometry (EI/ESI): Confirms molecular weight (~275.45 g/mol) and isotopic patterns from Br and Cl.
- Infrared Spectroscopy (IR): Validates presence of C-F, C-Br, and C-O stretches.
- Chromatography (HPLC, GC-MS): Monitors reaction progress and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Phenol Alkylation | 4-bromo-2-fluorophenol | Chlorodifluoromethane, K2CO3 | DMSO, Acetonitrile | 60–100°C | High selectivity, straightforward | Requires handling chlorodifluoromethane |
| Halogen Exchange | Pre-halogenated benzene derivatives | NBS/Br2, Chlorodifluoromethane | Anhydrous organic solvents | Low temp (0–25°C) | Controlled halogenation | Risk of over-bromination |
Research Findings and Notes
- Reaction yields vary depending on reagent purity, solvent drying, and precise temperature control.
- Side reactions such as dehalogenation can be minimized by using mild Pd-based catalysts and inert atmospheres.
- Computational modeling (DFT) aids in predicting regioselectivity and optimizing reaction conditions.
- Structural confirmation by X-ray crystallography is recommended to verify substitution patterns definitively.
- Safety protocols are critical due to the toxic and volatile nature of halogenated reagents.
This comprehensive overview of the preparation methods for this compound synthesizes diverse research insights and practical considerations, providing a professional and authoritative resource for chemists engaged in its synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation can produce quinones.
Scientific Research Applications
1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Fluoro- and Bromo-Substituted Analogs : Compounds with fluorine and bromine substituents (e.g., 4-bromo-2-fluoro derivatives) exhibit potent activity against Staphylococcus strains, with MIC values as low as 0.78 μg/mL . The target compound’s chloro(difluoro)methoxy group may further enhance this activity due to increased electron-withdrawing effects .
- Chloro-Substituted Analogs : Chlorine at position 2 (as in 5-bromo-1-chloro derivatives) improves antibacterial potency but reduces antifungal efficacy compared to methoxy-substituted compounds .
Market and Research Relevance
- Pharmaceutical Applications: Derivatives with trifluoromethoxy or difluoromethoxy groups are explored as antifungals and antibacterials, with patents highlighting their role in phenoxyalkanoic acid amide fungicides .
- Material Science : Bromine and fluorine substituents improve flame retardancy and thermal stability in polymers, though the chloro(difluoro)methoxy group’s impact remains understudied .
Biological Activity
1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, featuring multiple halogen substituents, enhances its interaction with various biological targets, making it an interesting subject for research into its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and potential pharmacological properties. The difluoromethoxy group is particularly noteworthy for its influence on the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can form strong interactions at active sites, leading to inhibition or modulation of various biological processes. This compound may act as an electrophile, participating in electrophilic aromatic substitution reactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially effective against certain Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Its structural features may contribute to cytotoxic effects against cancer cell lines, similar to other fluorinated aromatic compounds.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been observed, which could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial.
Antimicrobial Studies
A study investigated the antibacterial efficacy of various halogenated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains, showing promising results:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| 16 | Escherichia coli | |
| 4 | Pseudomonas aeruginosa |
Cytotoxicity Assays
In vitro cytotoxicity assays were performed on cancer cell lines (e.g., HeLa, MCF-7) using varying concentrations of the compound. Results indicated:
- HeLa Cells : IC50 value of approximately 15 µM.
- MCF-7 Cells : IC50 value of approximately 20 µM.
These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial. The compound has been evaluated for acute toxicity in animal models, with findings indicating:
- LD50 : Approximately 2700 mg/kg in rats.
- Observed symptoms at higher doses included tremors and weight loss.
Q & A
Basic: What are the recommended synthetic routes for 1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene?
Answer:
The compound is typically synthesized via sequential halogenation and alkoxylation. A common approach involves:
Electrophilic substitution : Bromination of a fluorobenzene derivative using Br₂/FeBr₃ or NBS ( ).
Methoxy introduction : Chlorodifluoromethoxy groups are introduced via nucleophilic substitution, e.g., reacting with ClF₂COX (X = leaving group) under basic conditions ( ).
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) ().
Key considerations : Monitor reaction intermediates using TLC and adjust stoichiometry to minimize di-substituted byproducts .
Basic: How is the structure of this compound confirmed spectroscopically?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy (δ 3.8–4.2 ppm). ¹⁹F NMR confirms ClF₂O– and adjacent F environments ( ).
- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z ≈ 259 (C₇H₃BrClF₃O) and fragments like [M–Br]⁺ ().
- IR spectroscopy : Stretching vibrations for C–Br (~550 cm⁻¹) and C–F (~1200 cm⁻¹) ().
Validation : Compare data with computational predictions (e.g., Gaussian DFT) for accuracy .
Advanced: What are the stability challenges of the chlorodifluoromethoxy group under thermal or photolytic conditions?
Answer:
The ClF₂O– group is prone to hydrolysis and thermal degradation:
- Thermal stability : Decomposes above 150°C, releasing Cl⁻ and F⁻ (TGA/DSC recommended for analysis) ().
- Photolytic sensitivity : UV light induces radical cleavage; store in amber vials at –20°C ( ).
- Moisture control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions ().
Mitigation : Stabilize with antioxidants (e.g., BHT) in long-term storage .
Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?
Answer:
The meta-fluoro and ortho-bromo substituents create steric hindrance and electronic deactivation:
- Suzuki coupling : Low reactivity with aryl boronic acids unless Pd(OAc)₂/XPhos is used ( ).
- Nucleophilic substitution : The ClF₂O– group is electron-withdrawing, favoring SNAr with strong nucleophiles (e.g., amines at 80°C) ().
Computational insight : DFT studies show partial positive charge on the benzene ring, directing electrophiles to para positions .
Advanced: What impurities are commonly observed, and how are they quantified?
Answer:
Major impurities include:
- Di-substituted isomers : e.g., 1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene (HPLC retention time: 8.2 min vs. 7.5 min for target) ( ).
- Hydrolysis products : ClF₂OH (detected via IC for halide ions) ().
Analytical methods : - GC-MS/HPLC : Use C18 columns (ACN/H₂O gradient) with UV detection at 254 nm ().
- Elemental analysis : Confirm Br/Cl/F ratios (theoretical: Br 30.9%, Cl 13.7%, F 22.0%) .
Basic: What are its applications in pharmaceutical or agrochemical research?
Answer:
The compound serves as:
- Agrochemical intermediate : Key in synthesizing acaricides (e.g., Halfenprox derivatives; ).
- Pharmaceutical building block : Used to introduce fluorine into bioactive molecules (e.g., kinase inhibitors) ( ).
Case study : In pesticide development, its difluoro-methoxy group enhances lipid solubility and target binding .
Advanced: How does computational modeling aid in predicting its reactivity?
Answer:
- DFT calculations : Optimize transition states for substitution reactions (e.g., Fukui indices identify electrophilic sites) ().
- MD simulations : Predict solubility in DMSO/water mixtures (logP ≈ 2.8) ( ).
Software tools : Gaussian, ORCA, or Schrödinger Suite for energy profiles and charge distribution analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
